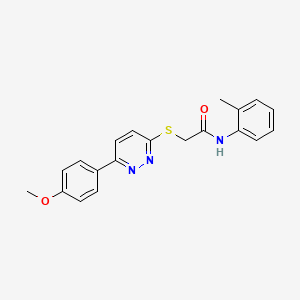
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique structure, characterized by a pyridazine ring and various substituents, suggests potential biological activities that warrant investigation. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Pyridazine Ring : A six-membered heterocyclic ring that contributes to the compound's reactivity and interaction with biological targets.
- Methoxyphenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
- Thioether Linkage : Provides stability and potential for further chemical modifications.
The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. The presence of functional groups indicates potential for:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory or cancer pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Antiinflammatory Activity
Research has indicated that pyridazine derivatives exhibit anti-inflammatory properties. For instance, related compounds have shown the ability to inhibit interleukin-1 beta (IL-1β) production in human cells stimulated by lipopolysaccharides (LPS), suggesting that this compound may similarly affect inflammatory pathways .
Anticancer Potential
Pyridazine derivatives are also being explored for their anticancer properties. Studies have indicated that modifications in the pyridazine structure can lead to significant cytotoxic effects against various cancer cell lines. For example, compounds with similar moieties have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Case Studies
- Inhibition of IL-1β Production :
- Cytotoxicity Against Cancer Cell Lines :
Comparative Analysis
The following table summarizes key findings related to the biological activity of similar pyridazine derivatives:
Eigenschaften
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14-5-3-4-6-17(14)21-19(24)13-26-20-12-11-18(22-23-20)15-7-9-16(25-2)10-8-15/h3-12H,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGDRCIZCYUQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














